7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines, which are known for their significant roles in medicinal chemistry and material science due to their unique structural and photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions. One common method includes the cyclization of a pyrazole derivative with a suitable pyrimidine carboxylic acid precursor in the presence of a condensing agent such as polyphosphoric acid or phosphorus oxychloride .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may interfere with signaling pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A closely related compound with similar structural features and applications.
Pyrazolopyridine: Another fused heterocyclic system with comparable biological activities and synthetic versatility.
Quinazolinone: A different class of heterocycles that also exhibit significant medicinal properties.
Uniqueness: 7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid stands out due to its unique combination of pyrazole and pyrimidine rings, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical transformations and its potential in various scientific fields make it a valuable compound for research and industrial applications .
Properties
CAS No. |
29274-21-3 |
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Molecular Formula |
C7H5N3O3 |
Molecular Weight |
179.13 g/mol |
IUPAC Name |
7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H5N3O3/c11-6-3-4(7(12)13)9-5-1-2-8-10(5)6/h1-3,8H,(H,12,13) |
InChI Key |
QJPIDUYPYWIFBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNN2C1=NC(=CC2=O)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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